molecular formula C16H14N2O B11864610 (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone CAS No. 853334-56-2

(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone

Cat. No.: B11864610
CAS No.: 853334-56-2
M. Wt: 250.29 g/mol
InChI Key: MNYPUXIBQILKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological activities . This scaffold is present in several marketed drugs and is the subject of ongoing research, particularly in oncology . Compounds with this core structure are frequently investigated for their anti-proliferative properties. Specifically, related 3-aroylimidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a protein kinase whose overexpression is associated with cancer cell survival, growth, and metastasis . Inhibition of MARK4 represents a promising therapeutic strategy, and molecules of this class have demonstrated excellent MARK4 inhibitory potential in studies, binding to the active site and suppressing its activity . Furthermore, structurally similar imidazo[1,2-a]pyridine derivatives have been shown to exert anti-cancer effects by modulating key inflammatory signaling pathways, such as suppressing the NF-κB and STAT3 pathways, which can lead to reduced cell viability and increased apoptosis in cancer cell lines . The methanone functional group at the 3-position, as seen in this compound, is a common feature in many synthetically accessible and biologically active derivatives . This product is intended for research purposes only, such as in vitro biological screening, assay development, and as a building block for the synthesis of novel derivatives in drug discovery projects. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

853334-56-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C16H14N2O/c1-11-3-5-13(6-4-11)16(19)14-10-17-15-9-12(2)7-8-18(14)15/h3-10H,1-2H3

InChI Key

MNYPUXIBQILKNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC(=C3)C

Origin of Product

United States

Preparation Methods

Reaction Overview

This method leverages iodine’s dual role as an oxidant and iodinating agent. The protocol involves the condensation of acetophenone derivatives with pyridin-2-ylmethanamine under acidic conditions, followed by iodine-mediated cyclization.

Experimental Procedure

  • Starting Materials :

    • Acetophenone derivative (1.0 mmol)

    • Pyridin-2-ylmethanamine (1.0 mmol)

    • Iodine (1.6 mmol)

    • HCl (1.0 mmol) in DMSO (3 mL)

  • Conditions : Stirring at 110°C until completion (monitored via TLC).

  • Workup : Extraction with EtOAc, washing with Na₂S₂O₃, and purification via silica gel chromatography (petroleum ether/EtOAc).

Key Data

ParameterValue
Yield67–77%
Reaction Time6–12 hours
Key Intermediate1-Iodoimidazo[1,5-a]pyridine

Mechanistic Insight : Iodine facilitates Csp³-H amination and iodination, forming the imidazo[1,2-a]pyridine core.

Copper-Catalyzed Three-Component Condensation

Reaction Overview

A Cu/H-OMS-2-catalyzed one-pot synthesis using 2-aminopyridine, chalcones, and ketones under aerobic conditions.

Experimental Procedure

  • Catalyst : Cu/H-OMS-2 (0.7 mol%)

  • Solvent : Cl₂CHCHCl₂/HOAc (1.2 mL/0.1 mL)

  • Conditions : 100°C for 20 hours.

  • Workup : Filtration, chromatography (petroleum ether/EtOAc 4:1).

Key Data

ParameterValue
Yield45–91%
Substrate ScopeElectron-donating/-withdrawing groups tolerated

Advantage : High atom economy and scalability for industrial applications.

Bismuth(III)-Catalyzed Ritter-Type Reaction

Reaction Overview

A Bi(OTf)₃/p-TsOH·H₂O system generates benzylic cations for Ritter-type cyclization, forming the imidazo[1,2-a]pyridine scaffold.

Experimental Procedure

  • Catalyst : Bi(OTf)₃ (5 mol%) + p-TsOH·H₂O (5 equiv)

  • Solvent : DCE/MeCN (0.3 M)

  • Conditions : 150°C in a sealed tube.

  • Workup : Quenching with NaHCO₃, chromatography.

Key Data

ParameterValue
Yield70–95%
Reaction Time12–24 hours

Mechanistic Insight : Benzylic alcohol activation forms a carbocation, which undergoes nucleophilic attack by nitriles.

Metal-Free Acid-Catalyzed Condensation

Reaction Overview

p-Toluenesulfonic acid (p-TsOH) or HCl catalyzes the condensation of 2-aminopyridines with aldehydes and isonitriles under solvent-free conditions.

Experimental Procedure

  • Catalyst : p-TsOH (20 mol%)

  • Conditions : Microwave irradiation (100°C, 10–15 minutes).

  • Workup : Direct filtration or chromatography.

Key Data

ParameterValue
Yield75–93%
Green ChemistrySolvent-free, low E-factor

Advantage : Avoids toxic metals, suitable for pharmaceutical synthesis.

Comparative Analysis of Methods

MethodYield (%)CatalystTemperature (°C)Key Advantage
Iodine-Promoted67–77I₂/HCl110Dual oxidative functionality
Cu-Catalyzed45–91Cu/H-OMS-2100One-pot, broad substrate scope
Bi-Catalyzed70–95Bi(OTf)₃/p-TsOH150High regioselectivity
Metal-Free75–93p-TsOH100 (microwave)Environmentally benign

Challenges and Optimization Strategies

  • Iodine Method : Limited by stoichiometric iodine use; substitution with catalytic I₂/KIO₃ improves sustainability.

  • Cu-Catalyzed : Sensitivity to oxygen requires inert conditions; switching to Cu(OAc)₂ enhances stability.

  • Bi-Catalyzed : High temperatures risk decomposition; microwave-assisted protocols reduce reaction time .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone exhibit various biological activities. These include:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity : The compound may inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to its ability to interact with central nervous system targets.

Interaction Studies

Interaction studies focus on assessing the binding affinity of this compound to various biological targets. These studies are essential for evaluating the safety and efficacy of the compound in clinical settings. Computational methods analyzing structure-activity relationships provide insights into its therapeutic potential.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Research highlighted its effectiveness against Pseudomonas aeruginosa and Escherichia coli, showcasing its promise in antibiotic development.
  • Neuroprotective Effects : Investigations into its neuroprotective properties revealed that it could potentially mitigate oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. Halogen-Substituted Derivatives
  • (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone (C₁₅H₁₁BrN₂O, MW 315.17): The bromine substituent at the para position of the phenyl ring increases molecular weight and polarizability compared to the p-tolyl group.
  • (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone (C₁₅H₁₁ClN₂O, MW 270.71, CAS 339103-69-4): The chloro substituent provides intermediate electronegativity between bromine and methyl groups.
b. Fluorinated Derivatives
  • (2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate): Fluorination at the phenyl ring enhances metabolic stability and bioavailability.

Modifications on the Imidazo[1,2-a]pyridine Core

a. Methyl Group Position Variations
  • (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-substituted-piperazin-1-yl)methanone (e.g., Compound 8p): Substitution at position 6 with chlorine and position 2 with methyl alters steric and electronic properties. Such derivatives exhibit antileishmanial and antitrypanosomal activity, highlighting the core’s adaptability to diverse therapeutic targets .
b. Triazole-Fused Derivatives
  • Imidazo-pyridine fused triazole compounds (e.g., 10a , 10b ):
    The addition of a triazole ring improves water solubility and introduces hydrogen-bonding capabilities. These compounds are often liquid at room temperature, contrasting with the solid-state nature of the parent compound .

Functional Group Additions

  • 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (CAS 478042-05-6): The sulfanyl group introduces sulfur-mediated interactions, such as hydrogen bonding and π-orbital interactions, which may enhance receptor binding kinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone C₁₆H₁₄N₂O 250.30 7-methyl, p-tolyl P2X3 antagonist (hypothetical)
(4-Bromophenyl) analog C₁₅H₁₁BrN₂O 315.17 4-bromo, 7-methyl Not reported
(4-Chlorophenyl) analog C₁₅H₁₁ClN₂O 270.71 4-chloro, 7-methyl Not reported
BLU-5937 (P2X3 antagonist) C₂₃H₂₃F₂N₃O₃ 427.45 Difluoro, carbamoyl IC₅₀ = 0.025 μM (P2X3)

Key Research Findings

  • Receptor Selectivity : Derivatives like BLU-5937 demonstrate that substituents on the phenyl ring (e.g., difluoro and carbamoyl groups) critically influence P2X3 vs. P2X2/3 receptor selectivity. The parent compound’s p-tolyl group may lack this specificity .
  • Metabolic Stability : Fluorinated analogs exhibit improved pharmacokinetic profiles compared to halogenated derivatives, as seen in BLU-5937’s oral availability .

Biological Activity

(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone, also known by its CAS number 853334-56-2, is a synthetic organic compound that belongs to a class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O
  • Molecular Weight : 250.30 g/mol
  • Structural Features : The compound features a methylimidazo-pyridine moiety fused with a p-tolyl group through a methanone functional group. This unique structure may enhance its biological activity compared to other similar compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Many imidazole derivatives are known for their anticancer effects. Studies have shown that modifications in the imidazole structure can significantly influence their potency against various cancer cell lines.
  • Tubulin Polymerization Inhibition : Some imidazole derivatives have been identified as inhibitors of tubulin polymerization, which is crucial for cancer cell division. For instance, certain compounds have shown IC50 values ranging from 80–1000 nM against different cancer cell lines including HeLa and MDA-MB-468 cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for predicting the biological activity of this compound. The placement of functional groups and the overall molecular architecture play critical roles in determining the compound's efficacy against specific biological targets.

Compound Name Structural Features Biological Activity
7-Methylimidazo[1,2-a]pyridineImidazole ring with methyl substitutionAnticancer properties
4-(Pyridin-2-yl)phenolPhenolic structure with pyridineAntimicrobial activity
2-AminoquinolineQuinoline ring systemAntiviral and anticancer effects

Case Studies and Research Findings

  • Anticancer Activity : In studies involving various imidazole derivatives, certain compounds have shown significant inhibition of tumor growth in xenograft models. For example, one study demonstrated that an imidazole derivative exhibited a tumor growth suppression rate of 77% in an MDA-MB-468 breast cancer model when administered at 60 mg/kg every other day for 21 days .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve apoptosis induction through modulation of key apoptotic pathways. Research has indicated that certain related compounds can increase pro-apoptotic markers while decreasing anti-apoptotic markers in treated cancer cells .
  • Binding Affinity Studies : Interaction studies focusing on the binding affinity of this compound to various biological targets are essential for assessing its therapeutic potential. Preliminary data suggest that structural modifications can enhance binding efficiency to specific receptors involved in oncogenesis.

Chemical Reactions Analysis

Three-Component Reaction with Lewis Acid Catalysts

A three-component reaction involving imidazo[1,2-a]pyridines, aldehydes, and acetamide under Y(OTf)₃ catalysis has been developed . This method demonstrates high efficiency:

  • Reaction Conditions :

    • Catalyst : Y(OTf)₃ (20 mol%)

    • Solvent : Toluene

    • Temperature : 110 °C

    • Reaction Time : 12 hours

  • Yield : Up to 90% under optimal conditions .

  • Key Observations :

    • Lower catalyst loadings (10 mol%) reduce yield to 72%.

    • Increasing temperature beyond 110 °C does not improve yields .

ParameterValue/RangeImpact on Yield
CatalystY(OTf)₃ (10–20 mol%)72–90%
Temperature100–120 °C62–90%
Reactant Ratio1:1.5:2 (substrate:aldehyde:acetamide)Optimal at 90%

Amidine and Phenacyl Bromide Route

Another method utilizes amidines and phenacyl bromides in DMF under inert conditions :

  • Reaction Conditions :

    • Base : N,N-dimethylformamide (DMF)

    • Temperature : Room temperature

    • Reaction Time : 3 hours

  • Yield : 62–98% for derivatives .

  • Mechanism : Formation of iminium ions followed by cyclization .

Reactivity and Reaction Types

The compound’s reactivity stems from its structural features:

  • Electrophilic Aromatic Substitution : The imidazo-pyridine ring may undergo substitution reactions due to its electron-deficient nature.

  • Nucleophilic Addition to Carbonyl : The methanone group is susceptible to nucleophilic attack, enabling reactions with hydrazines or amines.

  • Oxidation/Reduction : The methyl group and carbonyl functionality could participate in redox transformations.

Mechanistic Insights

The three-component reaction mechanism involves:

  • Iminium Ion Formation : Lewis acid coordination to aldehydes generates electrophilic intermediates .

  • C3-Alkylation : The imidazo[1,2-a]pyridine core attacks the iminium ion at the C3 position .

  • Elimination : Proton loss yields the final product .

Spectral Analysis

  • NMR (1H) :

    • δ 9.76–9.80 ppm (d, 1H, imidazo-pyridine proton)

    • δ 7.05–7.71 ppm (m, aromatic protons) .

  • IR :

    • Carbonyl stretch at ~1610 cm⁻¹ .

  • HRMS :

    • [M+H]⁺ calcd for C₁₆H₁₄N₂O: 250.29 g/mol .

TechniqueKey Peaks/ShiftsSource
¹H NMRδ 9.76 (d), δ 7.05–7.71 (m)
¹³C NMRδ 181.2 (carbonyl C=O)
IR1610 cm⁻¹ (C=O stretch)
HRMSm/z 250.29 [M+H]⁺

Q & A

Q. What are the established synthetic routes for (7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via microwave-assisted Suzuki-Miyaura cross-coupling (Method J in ). Key steps include:

Reacting imidazo[1,2-a]pyridine precursors with boronic acids (e.g., p-tolylboronic acid) under palladium catalysis (Pd(PPh₃)₄).

Optimizing solvent systems (e.g., DME/water) and base (Na₂CO₃) to enhance yields.

Purification via flash chromatography (silica/alumina) using gradients like cyclohexane/EtOAc.
Yields typically range from 43–44% for similar imidazo[1,2-a]pyridine derivatives . Microwave irradiation (95–120°C, 30 min) improves reaction efficiency compared to conventional heating .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks for aromatic protons (δ 7.0–8.6 ppm) and methyl groups (δ 2.2–2.3 ppm). Key signals include imidazo[1,2-a]pyridine C-3 and p-tolyl substituents .
  • HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., CCDC data for related imidazo-pyridine derivatives) .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?

  • Methodological Answer :
  • Solubility : Limited in aqueous media; use DMSO or DMF for stock solutions.
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Handling : Use fume hoods and PPE due to potential irritancy (based on SDS for structurally similar compounds) .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound, and how can its activity be validated?

  • Methodological Answer :
  • Target Hypothesis : Imidazo[1,2-a]pyridine derivatives inhibit enzymes like phosphodiesterases (PDEs) or kinases. Use molecular docking (AutoDock Vina) to predict binding to PDE4B or bacterial DNA gyrase .
  • Validation :

In vitro assays : Measure IC₅₀ against bacterial strains (e.g., S. aureus, E. coli) using microdilution methods.

Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) via MTT assay .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
  • Replace p-tolyl with electron-withdrawing groups (e.g., 4-F, 4-Cl) to enhance target affinity.
  • Introduce methoxy groups at the imidazo-pyridine core to modulate solubility (e.g., compound 3g in ).
  • Compare IC₅₀ values and logP (via HPLC) to correlate hydrophobicity with membrane permeability .

Q. What are the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, and how can they be assessed?

  • Methodological Answer :
  • In silico Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F >30), BBB permeability, and CYP450 interactions.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Acute Toxicity : Perform OECD 423 guidelines (oral administration in rodents) .

Q. How can analytical methods (e.g., HPLC, LC-MS) be developed for quantification in complex matrices?

  • Methodological Answer :
  • HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) on C18 columns for baseline separation (RT 8–12 min).
  • LC-MS/MS : Use MRM transitions (e.g., m/z 320→245 for quantification) with ESI+ ionization.
  • Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ (ng/mL range), and precision (%RSD <5%) .

Q. What are the environmental fate and disposal considerations for this compound?

  • Methodological Answer :
  • Environmental Persistence : Assess biodegradability via OECD 301F (ready biodegradability test).
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays.
  • Disposal : Incinerate at >800°C with scrubbers to prevent hazardous emissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.